Cas no 1356412-83-3 (Methyl 5-bromo-2-nitroisonicotinate)
Methyl 5-bromo-2-nitroisonicotinate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-bromo-2-nitroisonicotinate
- Methyl 5-bromo-2-nitroisonicotite
- methyl 5-bromo-2-nitropyridine-4-carboxylate
- DTXSID60855851
- O11948
- MFCD21648461
- AS-50321
- Methyl5-bromo-2-nitroisonicotinate
- AKOS016011450
- A886967
- 1356412-83-3
-
- MDL: MFCD21648461
- Inchi: 1S/C7H5BrN2O4/c1-14-7(11)4-2-6(10(12)13)9-3-5(4)8/h2-3H,1H3
- InChI Key: ITJQALOMVFZQJW-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C=C1C(=O)OC)[N+](=O)[O-]
Computed Properties
- Exact Mass: 259.94327g/mol
- Monoisotopic Mass: 259.94327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 85Ų
Methyl 5-bromo-2-nitroisonicotinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029010884-1g |
Methyl 5-bromo-2-nitroisonicotinate |
1356412-83-3 | 95% | 1g |
1,101.96 USD | 2021-06-08 | |
| Chemenu | CM177858-1g |
Methyl 5-bromo-2-nitroisonicotinate |
1356412-83-3 | 95% | 1g |
$729 | 2021-08-05 | |
| TRC | M238495-1g |
Methyl 5-bromo-2-nitroisonicotinate |
1356412-83-3 | 1g |
$ 550.00 | 2022-06-04 | ||
| TRC | M238495-2.5g |
Methyl 5-bromo-2-nitroisonicotinate |
1356412-83-3 | 2.5g |
$ 885.00 | 2022-06-04 | ||
| TRC | M238495-5g |
Methyl 5-bromo-2-nitroisonicotinate |
1356412-83-3 | 5g |
$ 1815.00 | 2022-06-04 | ||
| Chemenu | CM177858-1g |
Methyl 5-bromo-2-nitroisonicotinate |
1356412-83-3 | 95% | 1g |
$794 | 2022-06-13 | |
| Ambeed | A328386-1g |
Methyl 5-bromo-2-nitroisonicotinate |
1356412-83-3 | 95+% | 1g |
$802.0 | 2024-04-24 | |
| eNovation Chemicals LLC | D574049-5g |
Methyl 5-bromo-2-nitroisonicotinate |
1356412-83-3 | 97% | 5g |
$1400 | 2023-08-31 | |
| eNovation Chemicals LLC | D574049-25g |
Methyl 5-bromo-2-nitroisonicotinate |
1356412-83-3 | 97% | 25g |
$2500 | 2023-08-31 | |
| eNovation Chemicals LLC | D574049-100g |
Methyl 5-bromo-2-nitroisonicotinate |
1356412-83-3 | 97% | 100g |
$4200 | 2023-08-31 |
Methyl 5-bromo-2-nitroisonicotinate Suppliers
Methyl 5-bromo-2-nitroisonicotinate Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on Methyl 5-bromo-2-nitroisonicotinate
Methyl 5-bromo-2-nitroisonicotinate (CAS 1356412-83-3): A Versatile Building Block in Pharmaceutical and Chemical Synthesis
Methyl 5-bromo-2-nitroisonicotinate (CAS 1356412-83-3) is an important heterocyclic compound that has gained significant attention in recent years due to its versatile applications in pharmaceutical intermediates and specialty chemical synthesis. This brominated nitroisonicotinate derivative serves as a crucial building block for developing various biologically active molecules, particularly in the field of medicinal chemistry.
The molecular structure of Methyl 5-bromo-2-nitroisonicotinate features both electron-withdrawing (bromo and nitro) groups and an ester functionality, making it highly reactive for various chemical transformations. Recent studies have shown its potential in creating novel kinase inhibitors, which are currently a hot topic in cancer research and drug discovery. The compound's unique pyridine-based scaffold allows for diverse modifications that can lead to compounds with improved pharmacokinetic properties.
In the context of current research trends, Methyl 5-bromo-2-nitroisonicotinate has been investigated for its role in developing small molecule therapeutics, particularly in addressing unmet medical needs. The pharmaceutical industry's growing interest in targeted therapies has increased demand for specialized intermediates like this compound. Researchers are particularly interested in how the 5-bromo-2-nitro substitution pattern can influence molecular interactions with biological targets.
The synthesis and applications of Methyl 5-bromo-2-nitroisonicotinate have become popular search terms in scientific databases, reflecting the compound's rising importance. Common queries include "synthesis of Methyl 5-bromo-2-nitroisonicotinate", "applications of brominated isonicotinates", and "CAS 1356412-83-3 price and suppliers". These search patterns indicate strong commercial and academic interest in this chemical entity.
From a chemical perspective, the ester group in Methyl 5-bromo-2-nitroisonicotinate offers excellent opportunities for further functionalization through hydrolysis, aminolysis, or reduction reactions. The nitro group can be selectively reduced to an amino group, while the bromine atom serves as an excellent leaving group for various nucleophilic substitution reactions. These features make it a valuable intermediate for constructing more complex molecular architectures.
Recent patent literature reveals that Methyl 5-bromo-2-nitroisonicotinate derivatives are being explored for their potential in treating inflammatory diseases and certain neurological disorders. The compound's ability to serve as a precursor for heterocyclic fused systems has attracted attention from medicinal chemists working on next-generation therapeutics. This aligns with current pharmaceutical trends focusing on multi-target drug design and polypharmacology approaches.
In the field of material science, researchers are investigating the use of Methyl 5-bromo-2-nitroisonicotinate in creating novel organic electronic materials. The electron-deficient nature of the pyridine ring, combined with the nitro and bromo substituents, makes it potentially useful for developing n-type organic semiconductors. This application has become particularly relevant with the growing demand for flexible electronics and organic photovoltaics.
The global market for Methyl 5-bromo-2-nitroisonicotinate has shown steady growth, driven by increasing R&D activities in pharmaceutical and specialty chemical sectors. Suppliers are focusing on improving synthesis routes to enhance yield and purity while reducing environmental impact. Current market analysis suggests that the demand for such high-value chemical intermediates will continue to rise, especially in regions with strong pharmaceutical manufacturing bases.
Quality control of Methyl 5-bromo-2-nitroisonicotinate typically involves advanced analytical techniques such as HPLC, GC-MS, and NMR spectroscopy. The compound's purity is crucial for its applications in pharmaceutical synthesis, where even minor impurities can affect downstream reactions. Recent improvements in analytical methodologies have enabled better characterization of this compound and its derivatives.
From a regulatory standpoint, Methyl 5-bromo-2-nitroisonicotinate is generally considered safe for research and industrial use when proper handling procedures are followed. However, researchers should always consult the latest safety data sheets and comply with local regulations when working with this compound. The growing emphasis on green chemistry principles has led to the development of more sustainable synthesis methods for such intermediates.
Future research directions for Methyl 5-bromo-2-nitroisonicotinate include exploring its potential in bioconjugation chemistry and proteolysis targeting chimera (PROTAC) development. These emerging areas in drug discovery could benefit from the compound's unique structural features. Additionally, its application in creating metal-organic frameworks (MOFs) with specific properties is another promising avenue of investigation.
In conclusion, Methyl 5-bromo-2-nitroisonicotinate (CAS 1356412-83-3) represents a versatile and valuable chemical building block with wide-ranging applications in pharmaceutical research and specialty chemical synthesis. Its unique combination of functional groups enables diverse chemical transformations, making it an important tool for medicinal chemists and material scientists alike. As research continues to uncover new applications for this compound, its significance in scientific and industrial contexts is likely to grow further.
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